molecular formula C28H50N8O13 B14221955 L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine CAS No. 827301-87-1

L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine

Cat. No.: B14221955
CAS No.: 827301-87-1
M. Wt: 706.7 g/mol
InChI Key: NWJCQQTURVYCJL-KZEBBYEQSA-N
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Description

L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s N-terminal.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups, such as reducing disulfide bonds if present.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Hydroxylated peptides.

    Reduction: Reduced peptides with modified functional groups.

    Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with a similar structure but different amino acid composition.

    Glycyl-L-alanyl-L-seryl-L-valyl-L-lysyl-L-leucyl-L-seryl-L-cysteinyl-L-lysyl-L-alanyl-L-serylgly: A peptide with a more complex sequence and additional functional groups.

Uniqueness

L-Isoleucylglycyl-L-serylglycyl-L-seryl-L-seryl-L-threonyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

CAS No.

827301-87-1

Molecular Formula

C28H50N8O13

Molecular Weight

706.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H50N8O13/c1-6-13(4)20(29)26(46)31-8-19(42)32-15(9-37)23(43)30-7-18(41)33-16(10-38)24(44)34-17(11-39)25(45)36-22(14(5)40)27(47)35-21(12(2)3)28(48)49/h12-17,20-22,37-40H,6-11,29H2,1-5H3,(H,30,43)(H,31,46)(H,32,42)(H,33,41)(H,34,44)(H,35,47)(H,36,45)(H,48,49)/t13-,14+,15-,16-,17-,20-,21-,22-/m0/s1

InChI Key

NWJCQQTURVYCJL-KZEBBYEQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

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